N-(3-methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
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Description
N-(3-methoxybenzyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives of thiazole carboxamides, focusing on their structural characterization through techniques like NMR, IR, MS, and elemental analysis. These methods provide foundational knowledge for further exploration of the compound's applications in biological contexts. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing the structural versatility and potential for further functional exploration of thiazole derivatives (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Activities
Several studies have reported on the antimicrobial and antifungal activities of thiazole derivatives. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating their effectiveness against various bacterial and fungal strains. This suggests potential applications of thiazole derivatives in developing new antimicrobial agents (Alhameed et al., 2019).
Anticancer Activity
The cytotoxic properties of thiazole derivatives against cancer cells have been a significant focus. Studies have evaluated the anticancer potential of these compounds, suggesting mechanisms through which they could inhibit cancer cell growth. For example, Kumar et al. (2011) synthesized a series of 3,5-bis(indolyl)-1,2,4-thiadiazoles and evaluated their cytotoxicity against human cancer cell lines, identifying compounds with potent activity (Kumar et al., 2011).
Molecular Dynamics and Computational Studies
Computational studies and molecular dynamics simulations have been utilized to predict the behavior of thiazole derivatives at the molecular level, providing insights into their potential mechanisms of action and interactions with biological targets. Khaled and Amin (2009) investigated the inhibition performance of thiazole derivatives on corrosion, showing the applicability of computational studies in understanding the physicochemical properties of these compounds (Khaled & Amin, 2009).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-5-3-7-15(9-13)22-19(26)24-20-23-17(12-28-20)18(25)21-11-14-6-4-8-16(10-14)27-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOURIDRSOMLOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.